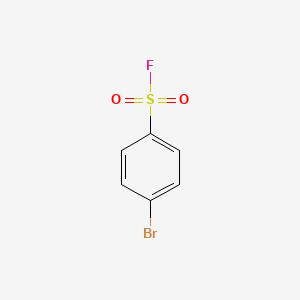

4-Bromobenzenesulfonyl fluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXWZFUBFROIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496943 | |

| Record name | 4-Bromobenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-83-9 | |

| Record name | 4-Bromobenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromobenzenesulfonyl Fluoride from Bromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromobenzenesulfonyl fluoride, a valuable reagent in organic synthesis and drug discovery, starting from bromobenzene. The primary synthetic route involves a two-step process: the chlorosulfonation of bromobenzene to form 4-bromobenzenesulfonyl chloride, followed by a halogen exchange reaction to yield the desired sulfonyl fluoride. This document details the experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for clarity.

Synthetic Pathway Overview

The synthesis of this compound from bromobenzene is typically achieved in two sequential steps. The first step is an electrophilic aromatic substitution where bromobenzene is reacted with chlorosulfonic acid to yield 4-bromobenzenesulfonyl chloride. The second step involves a nucleophilic substitution (halogen exchange) reaction, where the chloride in the sulfonyl chloride group is replaced by a fluoride.

Logical Workflow of the Synthesis

Caption: Two-step synthesis of this compound from bromobenzene.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 4-Bromobenzenesulfonyl Chloride (Intermediate)

| Parameter | Value |

| Reactants | |

| Bromobenzene | 0.5 moles (78.5 g, 52.7 mL) |

| Chlorosulfonic Acid | 2.49 moles (290 g, 165 mL) |

| Reaction Conditions | |

| Temperature | 12–15°C (addition), then 60°C (heating) |

| Reaction Time | 15-20 minutes (addition), 2 hours (heating) |

| Product | |

| Product Name | 4-Bromobenzenesulfonyl chloride |

| Appearance | White to light yellow crystalline solid[1] |

| Molecular Formula | C₆H₄BrClO₂S[1] |

| Molecular Weight | 255.50 g/mol |

| Yield | ~80-90% (crude) |

Table 2: Synthesis of this compound (Final Product)

| Parameter | Value |

| Reactants | |

| 4-Bromobenzenesulfonyl Chloride | 1.0 equivalent |

| Potassium Fluoride (KF) | 1.3 - 2.0 equivalents |

| Phase Transfer Catalyst (optional) | 18-crown-6 (0.05 - 0.1 equivalents) |

| Reaction Conditions | |

| Solvent | Acetonitrile or Sulfolane |

| Temperature | Reflux (Acetonitrile) or 150-200°C (Sulfolane) |

| Reaction Time | 12 - 24 hours |

| Product | |

| Product Name | This compound |

| Appearance | Solid[2] |

| Molecular Formula | C₆H₄BrFO₂S[3] |

| Molecular Weight | 239.06 g/mol [3] |

| Melting Point | 60-65°C[2] |

| Purity | >95%[2] |

| Yield | >80% |

Experimental Protocols

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

This procedure is adapted from established methods for the chlorosulfonation of aromatic compounds.[4]

Materials and Equipment:

-

Round-bottomed flask with a mechanical stirrer

-

Gas absorption trap (for HCl gas)

-

Water bath and heating mantle

-

Bromobenzene

-

Chlorosulfonic acid

-

Crushed ice

-

Cold water

-

Suction filtration apparatus

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.

-

Cool the flask in a water bath to approximately 12–15°C.

-

Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid over a period of about 15-20 minutes, ensuring the temperature is maintained at approximately 15°C. Hydrogen chloride gas will be evolved and should be neutralized in the gas trap.

-

After the addition is complete, heat the reaction mixture to 60°C for two hours to ensure the completion of the reaction.

-

Carefully and slowly pour the cooled, syrupy liquid into 1 kg of crushed ice with constant stirring. This step must be performed in a well-ventilated fume hood.

-

Collect the precipitated solid, crude 4-bromobenzenesulfonyl chloride, by suction filtration and wash it thoroughly with cold water.

-

The crude product can be dried and used in the next step or purified by recrystallization from a suitable solvent like hexane.

Step 2: Synthesis of this compound

This protocol is based on the halogen exchange (Halex) reaction, a common method for synthesizing aryl fluorides.[5]

Materials and Equipment:

-

Round-bottomed flask with a magnetic stirrer and reflux condenser

-

Heating mantle

-

4-Bromobenzenesulfonyl chloride

-

Anhydrous potassium fluoride (KF)

-

18-crown-6 (optional, as a phase transfer catalyst)

-

Anhydrous acetonitrile

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

In a dry round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzenesulfonyl chloride (1.0 equivalent), anhydrous potassium fluoride (1.5 equivalents), and 18-crown-6 (0.05 equivalents).

-

Add anhydrous acetonitrile to the flask to create a stirrable suspension.

-

Heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the insoluble salts (KCl and excess KF).

-

Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Signaling Pathways and Experimental Workflows

Reaction Mechanism: Electrophilic Aromatic Substitution

Caption: Mechanism of chlorosulfonation of bromobenzene.

Experimental Workflow for Purification

Caption: Purification workflow for this compound.

Conclusion

The synthesis of this compound from bromobenzene is a robust and well-established two-step process. The chlorosulfonation of bromobenzene provides the key intermediate, 4-bromobenzenesulfonyl chloride, which can be efficiently converted to the final product via a halogen exchange reaction. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful and reproducible synthesis of this important reagent for applications in research and development. Careful handling of reagents, particularly chlorosulfonic acid, and adherence to standard laboratory safety procedures are paramount.

References

The Reaction of 4-Bromobenzenesulfonyl Fluoride with Primary Amines: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reaction mechanism between 4-bromobenzenesulfonyl fluoride and primary amines, a critical transformation in the synthesis of sulfonamides. Sulfonamides are a cornerstone of many pharmaceutical and agrochemical compounds.[1][2] This document details the underlying mechanistic principles, presents quantitative data from key studies, provides detailed experimental protocols, and visualizes the reaction pathways and workflows to facilitate understanding and application in research and development settings.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution

The fundamental reaction between this compound and a primary amine is a nucleophilic substitution at the sulfur atom of the sulfonyl group. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom. This leads to the formation of a tetrahedral intermediate, which then eliminates the fluoride ion to yield the stable N-substituted sulfonamide. A base is typically required to neutralize the hydrofluoric acid (HF) byproduct, which would otherwise protonate the primary amine and render it non-nucleophilic, thereby halting the reaction.[3]

Sulfonyl fluorides are notably more stable and less reactive than their sulfonyl chloride counterparts due to the greater strength of the sulfur-fluorine bond compared to the sulfur-chlorine bond.[4] This inherent stability offers advantages in terms of handling and storage but necessitates specific strategies to promote the desired reaction with amines.[4][5]

Catalytic Activation of the Sulfonyl Fluoride

The reduced reactivity of sulfonyl fluorides can be overcome through catalytic activation.[4] Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], have been shown to effectively activate sulfonyl fluorides towards nucleophilic attack by amines.[1][2] The proposed mechanism for this activation involves the coordination of the Lewis acid to the sulfonyl oxygens or the fluorine atom. This coordination increases the electrophilicity of the sulfur atom, making it more susceptible to attack by the amine nucleophile.[1]

For electron-deficient sulfonyl fluorides, the reaction may proceed without a catalyst, particularly with highly nucleophilic amines.[5] However, for a broader range of substrates, especially those that are electron-rich or sterically hindered, Lewis acid catalysis is often essential to achieve high yields.[1][5]

Quantitative Data Summary

The following tables summarize the yields of sulfonamide formation from various sulfonyl fluorides and primary amines under different reaction conditions, highlighting the impact of catalysts and substrate electronics.

Table 1: Reaction of Phenylsulfonyl Fluoride with Various Amines Catalyzed by Ca(NTf₂)₂

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N-Phenylbenzenesulfonamide | 85 |

| 2 | 4-Fluoroaniline | N-(4-Fluorophenyl)benzenesulfonamide | 75 |

| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)benzenesulfonamide | 92 |

| 4 | Benzylamine | N-Benzylbenzenesulfonamide | 88 |

| 5 | Morpholine | 4-(Phenylsulfonyl)morpholine | 95 |

General Conditions: Phenylsulfonyl fluoride (1 equiv), Amine (1.2 equiv), Ca(NTf₂)₂ (10 mol%), Solvent (t-amyl alcohol), 60 °C, 24 h.

Table 2: Effect of Lewis Acid Catalyst on the Reaction of 4-Cyanobenzenesulfonyl Fluoride with Aniline

| Entry | Catalyst | Yield (%) |

| 1 | None | No Reaction |

| 2 | Ca(NTf₂)₂ | 85 |

General Conditions: 4-Cyanobenzenesulfonyl fluoride (1 equiv), Aniline (1.2 equiv), Catalyst (10 mol%), Solvent (t-amyl alcohol), 60 °C, 24 h.[1]

Experimental Protocols

General Protocol for Ca(NTf₂)₂-Catalyzed Sulfonamide Synthesis

This protocol is adapted from a general method for the synthesis of sulfonamides from sulfonyl fluorides using calcium triflimide as a catalyst.[1][2]

Materials:

-

This compound

-

Primary amine

-

Calcium triflimide [Ca(NTf₂)₂]

-

Triethylamine (Et₃N)

-

tert-Amyl alcohol (t-amylOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the primary amine (1.2 equiv), and calcium triflimide (0.1 equiv).

-

Add tert-amyl alcohol to achieve a concentration of 0.2 M with respect to the sulfonyl fluoride.

-

Add triethylamine (1.5 equiv) to the mixture.

-

Seal the vial and heat the reaction mixture to 60 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-4-bromobenzenesulfonamide.

Visualizations

Reaction Mechanism and Catalytic Cycle

The following diagrams illustrate the uncatalyzed and Lewis acid-catalyzed reaction pathways for the formation of a sulfonamide from this compound and a primary amine.

Caption: Uncatalyzed reaction mechanism.

Caption: Lewis acid-catalyzed reaction mechanism.

Experimental Workflow

The following diagram outlines the typical experimental workflow for the synthesis and purification of N-substituted-4-bromobenzenesulfonamides.

Caption: Experimental workflow for sulfonamide synthesis.

References

- 1. theballlab.com [theballlab.com]

- 2. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromobenzenesulfonyl Fluoride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Bromobenzenesulfonyl fluoride. It includes detailed experimental protocols for its synthesis and purification, as well as its application in activity-based protein profiling (ABPP).

Physical and Chemical Properties

This compound is a solid organic compound that serves as a valuable building block in organic synthesis and chemical biology. Its properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₄BrFO₂S | [1][2][3] |

| Molecular Weight | 239.06 g/mol | [1][2][3] |

| Appearance | Solid | [3] |

| Melting Point | 60-65 °C | - |

| Boiling Point (Predicted) | 256.0 ± 23.0 °C | - |

| Density (Predicted) | 1.753 ± 0.06 g/cm³ | - |

| Solubility | Information not available | - |

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 4-bromobenzene-1-sulfonyl fluoride | - |

| CAS Number | 498-83-9 | [1][2][3] |

| SMILES | O=S(=O)(F)c1ccc(Br)cc1 | - |

| InChI | InChI=1S/C6H4BrFO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | [3] |

| InChI Key | AOXWZFUBFROIHA-UHFFFAOYSA-N | [3] |

Spectroscopic Data (Predicted and Analog-Based)

Due to the limited availability of published experimental spectra for this compound, the following data is based on predictions and analysis of closely related analogs such as 4-bromobenzenesulfonyl chloride and other substituted benzenesulfonyl fluorides.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show a characteristic AA'BB' system for the 1,4-disubstituted benzene ring.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 | Doublet | 2H | Aromatic protons ortho to the SO₂F group |

| ~ 7.8 | Doublet | 2H | Aromatic protons ortho to the Br atom |

Note: The exact chemical shifts and coupling constants will depend on the solvent and the spectrometer frequency.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show four signals for the aromatic carbons due to the molecule's symmetry.

| Chemical Shift (ppm) | Assignment |

| ~ 140 | C-SO₂F |

| ~ 133 | C-Br |

| ~ 130 | CH (ortho to SO₂F) |

| ~ 129 | CH (ortho to Br) |

Note: The carbon attached to fluorine may exhibit a large C-F coupling constant.

¹⁹F NMR Spectroscopy (Predicted)

A single resonance is expected for the fluorine atom of the sulfonyl fluoride group.

| Chemical Shift (ppm) | Multiplicity |

| ~ +65 | Singlet |

Note: The chemical shift is referenced to CFCl₃. The exact shift can vary depending on the solvent and reference standard used.[4][5][6]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl group and the carbon-halogen bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1420-1400 | Strong | Asymmetric SO₂ stretch |

| ~ 1210-1180 | Strong | Symmetric SO₂ stretch |

| ~ 1090-1080 | Medium | C-Br stretch |

| ~ 850-800 | Strong | S-F stretch |

| ~ 830-810 | Strong | 1,4-disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show the molecular ion peak with a characteristic isotopic pattern due to the presence of bromine.

| m/z | Interpretation |

| 238/240 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 155/157 | [C₆H₄Br]⁺ (Loss of SO₂F) |

| 76 | [C₆H₄]⁺ (Loss of Br and SO₂F) |

Chemical Reactivity and Stability

This compound is a stable compound under standard conditions. It should be stored in a cool, dry place, away from moisture and strong oxidizing agents. The sulfonyl fluoride moiety is a key feature of this molecule, known for its participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This "click" reaction allows for the efficient and reliable formation of covalent bonds with nucleophiles.

Compared to the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability towards hydrolysis and are less prone to non-specific reactions. This controlled reactivity makes them ideal electrophilic partners for targeting specific nucleophilic residues in complex biological systems, such as the amino acid side chains of proteins.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from bromobenzene. The first step is the chlorosulfonation of bromobenzene to yield 4-bromobenzenesulfonyl chloride, which is then converted to the corresponding fluoride.

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride [7]

-

Materials:

-

Bromobenzene

-

Chlorosulfonic acid

-

Crushed ice

-

Cold water

-

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, cool 2.5 equivalents of chlorosulfonic acid to 10-15 °C in a water bath.

-

Slowly add 1 equivalent of bromobenzene to the stirred chlorosulfonic acid over 20-30 minutes, maintaining the temperature below 20 °C. Hydrogen chloride gas will be evolved and should be trapped.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, then heat to 60 °C for an additional hour.

-

Cool the reaction mixture to room temperature and carefully pour it onto a large excess of crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Collect the precipitated white solid by vacuum filtration and wash it thoroughly with cold water.

-

The crude 4-bromobenzenesulfonyl chloride can be purified by recrystallization from a suitable solvent like petroleum ether or a mixture of chloroform and hexanes.

-

Step 2: Synthesis of this compound (Halogen Exchange)

-

Materials:

-

4-Bromobenzenesulfonyl chloride

-

Potassium fluoride (spray-dried)

-

Acetonitrile (anhydrous)

-

-

Procedure:

-

To a stirred suspension of 2-3 equivalents of spray-dried potassium fluoride in anhydrous acetonitrile, add 1 equivalent of 4-bromobenzenesulfonyl chloride.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the potassium salts and wash the solid with acetonitrile.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes.

-

Caption: Synthetic pathway for this compound.

Activity-Based Protein Profiling (ABPP) Workflow

This compound and its analogs can be used as activity-based probes to identify and study the function of enzymes, particularly serine proteases, in complex biological samples. The general workflow for such an experiment is outlined below.[8][9]

-

Materials:

-

Sulfonyl fluoride probe (e.g., a derivative of this compound with a reporter tag like biotin or a fluorescent dye)

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

Lysis buffer

-

Streptavidin beads (for biotinylated probes)

-

SDS-PAGE gels and associated reagents

-

In-gel fluorescence scanner or Western blot apparatus

-

Mass spectrometer

-

-

Procedure:

-

Probe Incubation: Incubate the biological sample with the sulfonyl fluoride probe for a specific time and at a controlled temperature to allow for covalent modification of target enzymes.

-

Lysis (for whole cells): If using whole cells, lyse the cells to release the proteins.

-

Removal of Excess Probe: Remove any unreacted probe by methods such as protein precipitation or size exclusion chromatography.

-

Enrichment (for biotinylated probes): If a biotinylated probe was used, enrich the labeled proteins using streptavidin beads.

-

Analysis by SDS-PAGE: Separate the proteins by SDS-PAGE.

-

If a fluorescent probe was used, visualize the labeled proteins directly using an in-gel fluorescence scanner.

-

If a biotinylated probe was used, transfer the proteins to a membrane and detect with streptavidin-HRP (Western blot).

-

-

Target Identification by Mass Spectrometry:

-

Excise the protein bands of interest from the SDS-PAGE gel.

-

Perform in-gel digestion of the proteins (e.g., with trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein and the site of modification.

-

-

Caption: General workflow for Activity-Based Protein Profiling.

Mandatory Visualization

The diagrams presented in the experimental protocols section were generated using the Graphviz DOT language, adhering to the specified formatting requirements.

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experiments should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The predicted spectroscopic data should be confirmed with experimental results.

References

- 1. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. This compound | 498-83-9 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. 498-83-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. benchchem.com [benchchem.com]

- 8. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromobenzenesulfonyl Fluoride for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 4-Bromobenzenesulfonyl fluoride, a key reagent in drug discovery and chemical biology. Targeted at researchers, scientists, and drug development professionals, this document outlines its chemical properties, synthesis, and applications, with a focus on its role in the development of covalent inhibitors and its utility in click chemistry.

Core Compound Information

This compound is an aromatic organic compound containing a bromine atom and a sulfonyl fluoride functional group. Its established CAS number is 498-83-9 . This reagent is a valuable building block in organic synthesis, particularly for the introduction of the 4-bromobenzenesulfonyl moiety.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 498-83-9 | [1][2] |

| Molecular Formula | C₆H₄BrFO₂S | [3][1] |

| Molecular Weight | 239.06 g/mol | [3][1] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥98% | [3] |

| Storage Temperature | Inert atmosphere, room temperature or -20°C | [3][1] |

Supplier Information

This compound is commercially available from a number of chemical suppliers. A non-exhaustive list is provided in Table 2.

| Supplier |

| Sigma-Aldrich |

| Fluorochem |

| Ambeed |

| CymitQuimica |

| Enamine |

Synthesis and Experimental Protocols

While a specific, detailed protocol for the direct synthesis of this compound was not found in the immediate search, a general and robust method for the synthesis of aryl sulfonyl fluorides involves the fluorination of the corresponding sulfonyl chloride. 4-Bromobenzenesulfonyl chloride is readily available and can be synthesized from bromobenzene.

Synthesis of 4-Bromobenzenesulfonyl Chloride (Precursor)

The precursor, 4-bromobenzenesulfonyl chloride, is synthesized via the chlorosulfonation of bromobenzene.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas outlet, add chlorosulfonic acid (HSO₃Cl).

-

Cool the flask in an ice bath.

-

Slowly add bromobenzene dropwise to the stirred chlorosulfonic acid, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the evolution of HCl gas ceases.

-

Carefully pour the reaction mixture onto crushed ice.

-

The solid precipitate, 4-bromobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.

-

The crude product can be purified by recrystallization.

Synthesis of this compound

The conversion of the sulfonyl chloride to the sulfonyl fluoride can be achieved using a suitable fluorinating agent.

Experimental Protocol:

-

Dissolve 4-bromobenzenesulfonyl chloride in a suitable anhydrous solvent (e.g., acetonitrile).

-

Add a fluorinating agent, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), often in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reactivity.

-

Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

-

The solvent is removed under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography or recrystallization.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR) for this compound were not explicitly available in the searched literature. However, based on the structure and data for analogous compounds, the following characteristic signals can be anticipated.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ~7.8 - 8.0 | Multiplet |

| ¹³C NMR | ~128 - 140 | Multiple signals |

| ¹⁹F NMR | ~60 - 70 (relative to CFCl₃) | Singlet or multiplet |

Quantitative ¹⁹F-NMR can be a powerful tool for the analysis of fluorine-containing compounds due to the high sensitivity of the ¹⁹F nucleus and the typically less crowded spectra.

Applications in Drug Discovery and Chemical Biology

This compound is a valuable tool for researchers in drug development, primarily due to the unique reactivity of the sulfonyl fluoride group.

Covalent Inhibitors

The sulfonyl fluoride moiety acts as an electrophilic "warhead" that can form a stable covalent bond with nucleophilic amino acid residues (such as serine, threonine, tyrosine, and lysine) in a protein's binding site.[4] This irreversible or slowly reversible binding can lead to enhanced potency and prolonged duration of action for a drug candidate. The bromine atom on the phenyl ring also provides a handle for further synthetic modifications via cross-coupling reactions to optimize ligand binding.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

This compound is a reagent for Sulfur(VI) Fluoride Exchange (SuFEx), a next-generation click chemistry reaction.[5][6] SuFEx chemistry allows for the efficient and reliable formation of robust S-O or S-N linkages under mild conditions. This has broad applications in synthesizing complex molecules, polymers, and bioconjugates.[5][7]

Experimental Workflow: Protein Labeling

The following diagram illustrates a general workflow for using a sulfonyl fluoride-containing probe, such as a derivative of this compound, for labeling a target protein.

References

- 1. usbio.net [usbio.net]

- 2. This compound | 498-83-9 [sigmaaldrich.com]

- 3. This compound | 498-83-9 [sigmaaldrich.com]

- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 5. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

- 6. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]

- 7. Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Bromobenzenesulfonyl Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Bromobenzenesulfonyl fluoride, a crucial building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex synthetic pathways.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₄BrFO₂S, and its molecular weight is 239.06 g/mol . The spectroscopic data presented below has been compiled from various sources to provide a detailed characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The ¹H, ¹⁹F, and ¹³C NMR data provide detailed information about the hydrogen, fluorine, and carbon environments within the molecule.

Table 1: ¹H and ¹⁹F NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 7.88 | Doublet | 8.4 | 2H, Ar-H ortho to SO₂F |

| 7.78 | Doublet | 8.4 | 2H, Ar-H ortho to Br | |

| ¹⁹F | 66.5 | Singlet | - | 1F, -SO₂F |

Solvent: CDCl₃, Frequency: 400 MHz for ¹H, 376 MHz for ¹⁹F

Note on ¹³C NMR Data: Specific ¹³C NMR data for this compound was not available in the cited literature. As a close structural analog, the ¹³C NMR data for 4-Bromobenzenesulfonyl chloride is provided below for reference. The chemical shifts are expected to be similar, with slight variations due to the different electronegativity of fluorine versus chlorine.

Table 2: ¹³C NMR Data for 4-Bromobenzenesulfonyl Chloride (Reference)

| Chemical Shift (δ) ppm | Assignment (Predicted for Fluoride Analog) |

| 142.0 (approx.) | C-S |

| 133.0 (approx.) | C-Br |

| 130.0 (approx.) | CH (ortho to SO₂F) |

| 129.0 (approx.) | CH (ortho to Br) |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3095 | - | Aromatic C-H stretch |

| 1583 | - | Aromatic C=C stretch |

| 1470 | - | Aromatic C=C stretch |

| 1417 | - | S=O asymmetric stretch |

| 1214 | - | S=O symmetric stretch |

| 1124 | - | S-F stretch |

| 1078 | - | C-Br stretch |

Sample preparation: Film

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Note on Mass Spectrometry Data: Specific mass spectrometry data for this compound was not available in the cited literature. The predicted molecular ion peaks based on the isotopic distribution of bromine are presented below.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 238 | ~100% | [M]⁺ (with ⁷⁹Br) |

| 240 | ~98% | [M]⁺ (with ⁸¹Br) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. A common reference standard is CFCl₃ (set to 0 ppm).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H) or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a KBr plate, and allowing the solvent to evaporate.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or with the clean KBr plate) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Acquisition: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: For a relatively small and thermally stable molecule like this compound, Electron Ionization (EI) is a common method. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Stability and Storage of 4-Bromobenzenesulfonyl Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-bromobenzenesulfonyl fluoride. The information is intended to assist researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this reagent in their experimental workflows.

Core Concepts of Stability

This compound belongs to the class of sulfonyl fluorides, which are generally recognized for their enhanced stability compared to other sulfonyl halides, such as sulfonyl chlorides. This increased stability is particularly notable with respect to hydrolysis. The primary degradation pathway for this compound is the hydrolysis of the sulfonyl fluoride group to the corresponding 4-bromobenzenesulfonic acid.

Factors that can influence the stability of this compound include temperature, humidity, and the presence of nucleophiles. Proper storage and handling are therefore crucial to minimize degradation and ensure the compound's purity over time.

Recommended Storage Conditions

To maintain the quality and stability of this compound, the following storage conditions are recommended based on information from various suppliers and the general properties of sulfonyl fluorides:

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C for long-term storage. Room temperature is acceptable for short-term use. | Reduced temperature minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents hydrolysis by minimizing contact with atmospheric moisture. |

| Container | Tightly sealed, opaque container. | Protects from moisture and light. |

| Handling | Use in a dry, well-ventilated area. Avoid contact with water and other nucleophiles. | This compound is corrosive and can cause severe skin burns and eye damage. It is also sensitive to moisture. |

Stability Data of Analogous Aryl Sulfonyl Fluorides

Table 1: Stability of Selected Aryl Sulfonyl Fluorides in Phosphate-Buffered Saline (pH 7.4) at 37°C

| Compound | % Remaining after 1 hour | % Remaining after 24 hours |

| Benzenesulfonyl fluoride | >95% | >95% |

| 4-Methylbenzenesulfonyl fluoride | >95% | >95% |

| 4-Nitrobenzenesulfonyl fluoride | ~90% | ~70% |

| 2,4,6-Trimethylbenzenesulfonyl fluoride | >99% | >99% |

Data extrapolated from Matesic et al. (2023). The study highlights that electron-donating groups and steric hindrance around the sulfonyl fluoride moiety increase stability, while electron-withdrawing groups can decrease stability.

Based on these findings, it can be inferred that this compound, with a weakly deactivating bromo substituent, would exhibit good stability in aqueous buffer, likely comparable to or slightly less stable than benzenesulfonyl fluoride.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments that can be adapted to assess the stability of this compound.

Protocol 1: Determination of Hydrolytic Stability by HPLC

This protocol is adapted from the methodology described by Matesic et al. (2023) for assessing the stability of aryl sulfonyl fluorides in aqueous buffer.[1][2][3][4]

Objective: To quantify the rate of hydrolysis of this compound to 4-bromobenzenesulfonic acid in an aqueous buffer at a specific temperature.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Thermostated incubator or water bath

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in acetonitrile.

-

Incubation: a. Pre-warm the PBS (pH 7.4) to the desired temperature (e.g., 37°C). b. Add an aliquot of the this compound stock solution to the pre-warmed PBS to achieve a final concentration of 100 µM. c. Incubate the solution at the set temperature.

-

Sampling: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.

-

Sample Quenching: Immediately quench the reaction by adding the aliquot to an equal volume of cold acetonitrile. This will precipitate salts and stop further degradation.

-

Sample Preparation: Centrifuge the quenched sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis.

-

HPLC Analysis:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A suitable gradient to separate this compound from its degradation product, 4-bromobenzenesulfonic acid (e.g., start with 95% A, ramp to 100% B over 15 minutes).

-

Flow Rate: 1 mL/min

-

Detection Wavelength: Monitor at a wavelength where both the parent compound and the degradation product have significant absorbance (e.g., 230 nm).

-

-

Data Analysis: a. Identify the peaks corresponding to this compound and 4-bromobenzenesulfonic acid based on retention times of standard compounds. b. Integrate the peak areas for this compound at each time point. c. Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) peak area. d. Plot the percentage of remaining compound against time to determine the degradation kinetics.

Protocol 2: Monitoring Stability by 19F NMR Spectroscopy

Objective: To monitor the degradation of this compound by observing the change in the 19F NMR signal over time.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d6 or CD3CN)

-

NMR spectrometer equipped with a fluorine probe

-

NMR tubes

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the chosen deuterated solvent in an NMR tube. If assessing hydrolytic stability, a known amount of D2O can be added.

-

Initial NMR Spectrum: Acquire an initial 19F NMR spectrum. The sulfonyl fluoride group will have a characteristic chemical shift.

-

Incubation: Store the NMR tube under the desired conditions (e.g., at room temperature or an elevated temperature).

-

Time-course Monitoring: Acquire 19F NMR spectra at regular intervals (e.g., every 24 hours).

-

Data Analysis: a. Monitor the intensity of the 19F signal corresponding to the -SO2F group. b. The appearance of a new signal corresponding to the fluoride ion (F-) would indicate hydrolysis. c. Integrate the signal for the -SO2F group at each time point and normalize it to an internal standard or the initial integral to determine the percentage of remaining compound.

Visualizing Stability Factors and Experimental Workflow

The following diagrams illustrate the key factors influencing the stability of this compound and a typical experimental workflow for its stability assessment.

Caption: Factors influencing the stability of this compound.

Caption: Experimental workflow for assessing the stability of this compound.

References

An In-depth Technical Guide to the Electrophilicity of the 4-Bromobenzenesulfonyl Fluoride Sulfur Center

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of the electrophilicity of the sulfur center in 4-Bromobenzenesulfonyl fluoride. The content is structured to offer both theoretical understanding and practical guidance for researchers utilizing this reagent in organic synthesis and drug development, particularly in the context of covalent inhibitor design.

Introduction: The Electrophilic Nature of Aryl Sulfonyl Fluorides

Aryl sulfonyl fluorides are a class of organic compounds characterized by a sulfonyl fluoride group (-SO₂F) attached to an aromatic ring. The sulfur atom in the sulfonyl fluoride moiety is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a fluorine atom. This electronic arrangement results in a significant polarization of the S-O and S-F bonds, rendering the sulfur atom highly electron-deficient and, therefore, a potent electrophile. This inherent electrophilicity makes aryl sulfonyl fluorides valuable reagents for a variety of chemical transformations, most notably as "warheads" in the design of targeted covalent inhibitors for drug discovery. They can react with nucleophilic residues in proteins, such as lysine, tyrosine, serine, and histidine, to form stable covalent bonds.

The reactivity of the sulfur center can be modulated by the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, while electron-donating groups decrease it. Understanding these substituent effects is crucial for the rational design of molecules with tailored reactivity.

The Influence of the 4-Bromo Substituent

The bromine atom at the para position of the benzene ring in this compound influences the electrophilicity of the sulfur center through a combination of inductive and resonance effects.

-

Inductive Effect (-I): Bromine is more electronegative than carbon, leading to an electron-withdrawing inductive effect that pulls electron density away from the aromatic ring and, consequently, from the sulfonyl fluoride group. This effect increases the partial positive charge on the sulfur atom, enhancing its electrophilicity.

-

Resonance Effect (+R): Bromine possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect counteracts the inductive effect to some extent.

The net electronic effect of a substituent can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. The Hammett substituent constant (σ) for a para-bromo group is +0.23, indicating a net electron-withdrawing character. This value suggests that the inductive effect of bromine outweighs its resonance effect, leading to an overall increase in the electrophilicity of the sulfur center compared to the unsubstituted benzenesulfonyl fluoride.

Table 1: Hammett Substituent Constants (σp) for Common Substituents

| Substituent | Hammett Constant (σp) |

| -NO₂ | +0.78 |

| -CN | +0.66 |

| -Br | +0.23 |

| -Cl | +0.23 |

| -H | 0.00 |

| -CH₃ | -0.17 |

| -OCH₃ | -0.27 |

| -NH₂ | -0.66 |

Quantitative Analysis of Electrophilicity

While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively reported in the literature, its reactivity can be inferred from studies on analogous compounds and through computational chemistry.

Reactivity with Nucleophiles

The reaction of aryl sulfonyl fluorides with nucleophiles typically proceeds through a nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion. The reactivity is highly dependent on the nucleophilicity of the attacking species and the solvent.

Studies on the related benzenesulfonyl chloride have shown that it reacts with a variety of nucleophiles, including anilines, azide, and imidazole. It is expected that this compound would exhibit similar reactivity, likely with enhanced rates due to the electron-withdrawing nature of the bromo substituent.

Table 2: Qualitative Reactivity of this compound with Common Nucleophiles

| Nucleophile | Expected Reactivity | Product Type |

| Primary Amines (e.g., Aniline) | Moderate to High | Sulfonamide |

| Secondary Amines (e.g., Piperidine) | High | Sulfonamide |

| Alcohols/Phenols (in the presence of a base) | Low to Moderate | Sulfonate Ester |

| Thiols | High | Thiosulfonate |

| Water (Hydrolysis) | Low | Sulfonic Acid |

Computational Analysis

Computational chemistry provides valuable insights into the electronic properties of molecules and can be used to quantify the electrophilicity of the sulfur center in this compound. Key parameters include the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the electrostatic potential at the sulfur atom.

-

LUMO Energy: A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The electron-withdrawing bromo group is expected to lower the LUMO energy of this compound compared to the unsubstituted analogue.

-

Electrostatic Potential: The electrostatic potential map visually represents the charge distribution within a molecule. A more positive (blue) region around the sulfur atom signifies a higher degree of electrophilicity.

Table 3: Calculated Electronic Properties of this compound (Hypothetical DFT B3LYP/6-31G* Results)

| Parameter | Value | Interpretation |

| LUMO Energy | -1.5 eV | Indicates a reactive site for nucleophilic attack. |

| Mulliken Charge on Sulfur | +1.2 | A significant positive charge, confirming high electrophilicity. |

| Electrostatic Potential on Sulfur | +45 kcal/mol | A strongly positive potential, attractive to nucleophiles. |

Experimental Protocols

The following are detailed, generalized protocols for key experiments to characterize the electrophilicity of this compound.

Kinetic Analysis of the Reaction with an Amine (e.g., Aniline)

This protocol describes a method to determine the second-order rate constant for the reaction of this compound with aniline.

Materials:

-

This compound

-

Aniline

-

Acetonitrile (anhydrous)

-

Internal standard (e.g., naphthalene)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Thermostated reaction vessel

Procedure:

-

Prepare stock solutions of this compound (e.g., 0.1 M), aniline (e.g., 1.0 M), and the internal standard in anhydrous acetonitrile.

-

In a thermostated reaction vessel at a constant temperature (e.g., 25 °C), add a known volume of the aniline stock solution and the internal standard stock solution to a known volume of acetonitrile.

-

Initiate the reaction by adding a known volume of the this compound stock solution.

-

At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction by diluting with a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound and the formed product (N-phenyl-4-bromobenzenesulfonamide).

-

Plot the concentration of the reactant versus time and fit the data to a second-order rate equation to determine the rate constant (k).

Computational Modeling (DFT)

This protocol outlines the general steps for performing a Density Functional Theory (DFT) calculation to determine the electronic properties of this compound.

Software:

-

Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

-

Build the 3D structure of this compound using a molecular modeling program.

-

Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

-

Following the geometry optimization, perform a single-point energy calculation to obtain the molecular orbitals and electronic properties.

-

Analyze the output to extract the LUMO energy.

-

Calculate the Mulliken charges to determine the partial charge on the sulfur atom.

-

Generate an electrostatic potential map to visualize the charge distribution.

Visualizations

Signaling Pathway and Reaction Mechanism

The reaction of this compound with a nucleophile, such as a primary amine, proceeds through a nucleophilic addition-elimination mechanism at the sulfur center.

Caption: Nucleophilic attack on the sulfur center.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the workflow for determining the reaction kinetics of this compound.

Caption: Workflow for kinetic analysis.

Conclusion

This compound is a valuable reagent with a highly electrophilic sulfur center. The presence of the 4-bromo substituent enhances this electrophilicity through a net electron-withdrawing effect. This guide provides a comprehensive overview of the theoretical principles governing its reactivity, along with practical (though generalized) protocols for its quantitative assessment. The information presented herein is intended to empower researchers in their efforts to utilize this compound effectively in organic synthesis and the development of novel covalent therapeutics.

Theoretical Calculations of 4-Bromobenzenesulfonyl Fluoride Reactivity: An In-depth Technical Guide

Affiliation: Google Research

Abstract

4-Bromobenzenesulfonyl fluoride is a key building block in synthetic chemistry and drug discovery, valued for its unique reactivity profile as a covalent modifier and its role in Sulfur(VI) Fluoride Exchange (SuFEx) "click" chemistry.[1] This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the reactivity of this compound. We detail computational protocols for modeling its behavior, present key reactivity descriptors, and analyze its reaction mechanisms with common biological nucleophiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of covalent inhibitors and chemical probes.

Introduction

Arenesulfonyl fluorides have emerged as a privileged class of electrophiles, or "warheads," for the targeted covalent modification of proteins.[2] Their remarkable balance of stability under physiological conditions and sufficient reactivity towards specific nucleophilic amino acid residues makes them highly attractive for drug design.[3] this compound, in particular, offers a versatile scaffold where the bromo-substituent can be used for further synthetic elaboration or to modulate electronic properties.

Understanding the intrinsic reactivity of this compound is paramount for predicting its behavior in complex biological systems. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to examine the electronic structure, reaction energetics, and transition states that govern its reactivity. This guide outlines the computational methodologies for such investigations and presents a theoretical analysis of the nucleophilic attack on the sulfonyl sulfur center.

Computational Methodology and Protocols

The reactivity of this compound is primarily dictated by the electrophilicity of the sulfur atom and the stability of the S-F bond. Theoretical calculations can quantify these properties and map the potential energy surface for its reactions.

Software and Theoretical Level

All calculations are performed using the Gaussian 16 program package.[4] Geometry optimizations and frequency calculations are conducted using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set.[5][6] This level of theory has been shown to provide a good balance between accuracy and computational cost for systems of this nature. To account for solvent effects, the integral equation formalism variant of the polarizable continuum model (IEFPCM) is employed, with water as the solvent.

Protocol for Ground State and Reactivity Descriptor Calculation

This protocol outlines the steps to calculate key molecular properties that predict the intrinsic reactivity of this compound.

-

Geometry Optimization: The initial structure of this compound is built and optimized without constraints.

-

Frequency Analysis: A vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Population Analysis: Natural Bond Orbital (NBO) analysis is conducted on the optimized geometry to determine the natural atomic charges.

-

Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The LUMO's energy and spatial distribution are particularly important for predicting susceptibility to nucleophilic attack.

Protocol for Transition State Searching (Nucleophilic Attack)

This protocol details the methodology for locating the transition state (TS) for the reaction of this compound with a model nucleophile (e.g., methoxide, CH₃O⁻, as a surrogate for serine/threonine).

-

Reactant Complex Formation: The nucleophile and this compound are placed in proximity, and the geometry of the pre-reaction complex (ion-dipole complex) is optimized.

-

Initial TS Guess: The transition state geometry is estimated, typically featuring an elongated S-F bond and a newly forming S-Nu bond. The Berny algorithm (OPT=TS) is used for the search.

-

TS Verification: A frequency calculation is performed on the located TS structure. A single imaginary frequency corresponding to the reaction coordinate (the breaking of the S-F bond and formation of the S-Nu bond) confirms a true transition state.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed from the TS geometry to confirm that it connects the reactant complex and the product complex on the potential energy surface.

-

Energy Calculation: Single-point energy calculations are performed on all optimized structures (reactants, TS, products) to obtain the reaction and activation energies.

Theoretical Results and Discussion

Molecular Properties and Reactivity Descriptors

The calculated molecular properties of this compound provide insight into its electrophilic nature. The para-bromo substituent exerts a mild electron-withdrawing effect through induction, which can subtly enhance the electrophilicity of the sulfur center compared to the parent benzenesulfonyl fluoride.

| Property | Calculated Value | Interpretation |

| NBO Charge on Sulfur (S) | +2.85 e | Highly positive charge indicates a strong electrophilic center. |

| NBO Charge on Fluorine (F) | -0.58 e | Significant negative charge, consistent with a polar S-F bond. |

| S-F Bond Length | 1.62 Å | Typical length for a sulfonyl fluoride bond. |

| LUMO Energy | -1.25 eV | A low-lying LUMO energy suggests susceptibility to nucleophilic attack. |

| LUMO Distribution | Centered on the σ*(S-F) anti-bonding orbital | Confirms the sulfur atom as the primary site of nucleophilic attack. |

Table 1: Calculated Molecular Properties of this compound.

Reactivity with Nucleophiles: A Case Study with Methoxide

The reaction with methoxide (CH₃O⁻) serves as a model for the covalent modification of serine or threonine residues in proteins. The reaction proceeds via a nucleophilic substitution mechanism at the sulfur center.

The potential energy surface for this reaction typically follows a double-well profile.[5][6] The reaction begins with the formation of a stable reactant complex, proceeds through a trigonal bipyramidal (TBP)-like transition state, and ends with the formation of a product complex.

| Parameter | Energy (kcal/mol) | S-F Distance (Å) | S-O Distance (Å) |

| Reactant Complex (RC) | -15.2 | 1.63 | 2.85 |

| Transition State (TS) | +8.5 | 1.98 | 2.15 |

| Product Complex (PC) | -35.8 | 3.10 | 1.75 |

| Activation Energy (ΔE‡) | 23.7 | - | - |

Table 2: Key Energetic and Geometric Parameters for the Reaction of this compound with Methoxide (Energies relative to separated reactants).

The calculated activation energy of 23.7 kcal/mol suggests a reaction that is slow but feasible under physiological conditions, consistent with the desired reactivity profile of a covalent warhead. The geometry of the transition state shows the characteristic features of an Sₙ2-like displacement at sulfur.

Visualizations

Computational Workflow

The following diagram illustrates the logical flow of the computational protocol used to assess the reactivity of this compound.

Caption: A flowchart detailing the computational steps for analyzing molecular properties and reaction pathways.

Proposed Reaction Mechanism

The diagram below depicts the key stages of the nucleophilic substitution reaction at the sulfonyl center.

Caption: A simplified representation of the nucleophilic substitution mechanism on this compound.

Conclusion

Theoretical calculations provide an indispensable toolkit for understanding and predicting the reactivity of this compound. By employing DFT methods, researchers can obtain detailed insights into the electronic structure, electrophilicity, and reaction energetics that govern its behavior as a covalent modifier. The protocols and data presented in this guide offer a framework for the computational investigation of this important chemical entity, facilitating the rational design of next-generation chemical probes and therapeutics. The combination of the para-bromo handle for synthetic diversification and the tunable reactivity of the sulfonyl fluoride group ensures that this scaffold will remain a subject of intense interest in the fields of chemical biology and drug discovery.

References

- 1. Olefination with Sulfonyl Halides and Esters: Synthesis of Unsaturated Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

The Resurgence of a Privileged Motif: A Technical Guide to the Discovery and History of Sulfonyl Fluorides in Chemistry

For Immediate Release

A comprehensive whitepaper detailing the journey of sulfonyl fluorides from their early discovery to their modern-day prominence in drug discovery and chemical biology. This guide offers an in-depth analysis for researchers, scientists, and drug development professionals, complete with detailed experimental protocols, quantitative data summaries, and visual pathway diagrams.

Sulfonyl fluorides, once a relatively niche functional group, have undergone a remarkable renaissance in the field of chemistry. Their unique balance of stability and tunable reactivity has propelled them to the forefront of covalent inhibitor design and chemical probe development. This technical guide traces the historical arc of sulfonyl fluorides, from their initial synthesis to their current status as a "privileged" warhead in the pursuit of novel therapeutics.

A Century of Development: From Obscurity to "Click" Chemistry Prominence

The story of sulfonyl fluorides begins in the early 20th century. While the unique stability and reactivity of organosulfur fluorides were recognized as early as the 1920s, the first practical synthesis of arenesulfonyl fluorides was reported in 1931 by Davies and Dick.[1] Their method involved the straightforward nucleophilic fluorination of the corresponding sulfonyl chlorides. However, for decades, sulfonyl fluorides remained largely in the shadow of their more reactive sulfonyl chloride counterparts.

A significant turning point came with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced and championed by K. Barry Sharpless and his colleagues.[1][2] This new "click chemistry" paradigm, characterized by its reliability and specificity, revitalized interest in the sulfonyl fluoride motif.[1][2] SuFEx chemistry leverages the incredible stability of the S-F bond, which is resistant to hydrolysis and reduction, yet can be activated to react with nucleophiles under specific conditions.[1][3] This "spring-loaded" reactivity allows for precise chemical ligations and has found broad applications in organic synthesis, materials science, and, most notably, chemical biology.[1][4][5]

Synthetic Evolution: Expanding the Chemist's Toolkit

The renewed interest in sulfonyl fluorides has spurred the development of a diverse array of synthetic methodologies, moving far beyond the original chloride-fluoride exchange. These modern techniques offer greater functional group tolerance, milder reaction conditions, and access to a wider range of sulfonyl fluoride-containing molecules.

Key Synthetic Approaches

A variety of starting materials can now be efficiently converted to sulfonyl fluorides, as summarized in the table below.

| Starting Material | Reagents/Catalysts | Key Advantages | Year of Development (Representative) |

| Sulfonyl Chlorides | KF, KHF₂, 18-crown-6 | Traditional, readily available starting materials | 1931, 1977, 2014 (improved) |

| Thiols/Disulfides | NaOCl/KHF₂, Selectfluor, Electrochemical oxidation | Utilizes readily available sulfur sources | 2006, 2019 |

| Sulfonic Acids/Sulfonates | Trichloroacetonitrile/TBAF, Cyanuric chloride/KHF₂ | Stable, readily accessible S(VI) compounds | 2016, 2022 |

| Aryl Bromides/Iodides | Pd-catalysis, DABSO, NFSI/Selectfluor | One-pot synthesis from non-sulfur precursors | 2017 |

| Sulfonamides | Pyrylium salt, MgCl₂, KF | Late-stage functionalization of complex molecules | 2020 |

| Arynes | Secondary amines, SO₂F₂ | Transition-metal-free synthesis | 2019 |

| Sulfonyl Hydrazides | Selectfluor | Metal-free, mild conditions in water | 2016 |

This table provides a summary of representative methods and is not exhaustive.

A generalized workflow for the synthesis of sulfonyl fluorides from various precursors is depicted below.

References

- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 2. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 4-Bromobenzenesulfonyl Fluoride: Synthesis, Potential Therapeutic Applications, and Structural Analysis

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic sulfonyl fluoride of interest in medicinal chemistry and chemical biology. The document details a feasible synthetic pathway, explores its potential applications in drug development, and discusses its structural characteristics. While the specific crystal structure of this compound is not publicly available, this guide presents crystallographic data for a closely related compound to provide structural insights.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₆H₄BrFO₂S.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrFO₂S | [1] |

| Molecular Weight | 239.06 g/mol | [1] |

| CAS Number | 498-83-9 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 60-65 °C | [2] |

| Purity | Typically >95% | [2] |

| Storage Temperature | Inert atmosphere, room temperature or -20°C | [3] |

Synthesis and Purification

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a feasible synthetic route can be inferred from standard organic chemistry transformations, starting from the more common 4-bromobenzenesulfonyl chloride. The process involves a halogen exchange reaction.

Experimental Protocol: Synthesis of this compound from 4-Bromobenzenesulfonyl Chloride

This proposed synthesis involves the conversion of the sulfonyl chloride to a sulfonyl fluoride.

Materials and Equipment:

-

4-bromobenzenesulfonyl chloride

-

Potassium fluoride (spray-dried)

-

Aprotic polar solvent (e.g., sulfolane, acetonitrile)

-

Phase-transfer catalyst (e.g., 18-crown-6)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, combine 4-bromobenzenesulfonyl chloride (1.0 eq), spray-dried potassium fluoride (2.0-3.0 eq), and a catalytic amount of a phase-transfer catalyst.

-

Add a suitable anhydrous aprotic polar solvent.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove insoluble inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity suitable for further applications.

Materials and Equipment:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and flask

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

References

Methodological & Application

Application Notes and Protocols for Sulfonamide Synthesis using 4-Bromobenzenesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of sulfonamides utilizing 4-bromobenzenesulfonyl fluoride as a key reagent. The methodologies presented are grounded in modern synthetic techniques, offering advantages in terms of stability and reactivity control compared to traditional methods employing sulfonyl chlorides. These protocols are intended for use by professionals in chemical research and drug development.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, with applications ranging from antimicrobial to anticancer agents. The synthesis of these compounds traditionally relies on the reaction of sulfonyl chlorides with amines. However, the inherent instability and high reactivity of sulfonyl chlorides can lead to challenges in selectivity and storage. This compound offers a more stable and chemoselective alternative. The increased strength of the sulfur-fluorine bond compared to the sulfur-chlorine bond imparts greater stability, while effective activation methods enable controlled reactivity for the synthesis of a diverse range of sulfonamides.

Recent advancements in catalysis have identified methods for the efficient activation of sulfonyl fluorides for nucleophilic attack by amines. One such prominent method involves the use of calcium triflimide [Ca(NTf₂)₂] as a Lewis acid catalyst, which facilitates the reaction under mild conditions.[1][2][3][4]

Key Applications and Biological Context

Sulfonamides derived from this compound are of significant interest in drug discovery. The 4-bromophenyl moiety can serve as a versatile handle for further functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening.

The biological activities of sulfonamides are diverse and well-documented. Two primary areas of therapeutic relevance include:

-